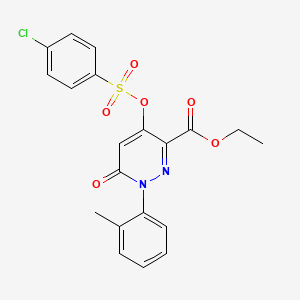

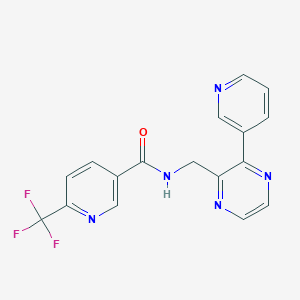

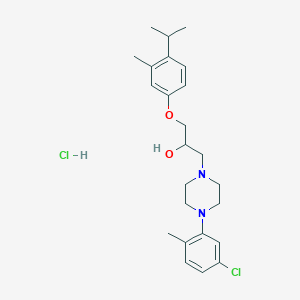

![molecular formula C18H20FN3O4S B2499990 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034453-88-6](/img/structure/B2499990.png)

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds is known for its potential biological activities, including antimicrobial properties as indicated by the synthesis and evaluation of similar 1,3,4-thiadiazole derivatives in the first paper . The second paper discusses the synthesis of related compounds with thiazolidin and thiazol rings, which have shown significant anti-inflammatory and antioxidant activities . These findings suggest that the compound may also possess similar biological properties due to the presence of similar structural motifs.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of a carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . The exact synthesis of the compound is not detailed in the provided papers, but it is likely to follow a similar pathway, considering the structural similarities. The synthesis process is crucial as it impacts the yield, purity, and subsequent biological activity of the compound.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of substituents like the 6-fluoro-3-methyl group and the 2-methoxyphenyl group can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity . The molecular structure is confirmed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the thiadiazole ring. The presence of a fluorine atom, which is highly electronegative, could increase the reactivity of the compound towards nucleophilic agents. Additionally, the acetamide moiety could be involved in hydrogen bonding, which may be relevant in the interaction of the compound with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like methoxy and acetamide can influence these properties. For instance, the methoxy group could increase the solubility in organic solvents, while the acetamide group could contribute to the compound's overall stability and boiling point. These properties are essential for the compound's application in biological systems and its formulation for potential therapeutic use .

Scientific Research Applications

Herbicide Detection and Degradation : Chemical compounds with structures similar to the query compound have been studied for their roles in the detection and degradation of herbicides in natural water sources. Techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography-electrospray mass spectrometry have been used to analyze these compounds and their degradates in environmental studies (Zimmerman, Schneider, & Thurman, 2002).

Antimicrobial and Antioxidant Activities : Compounds with thiadiazole structures, similar to the compound , have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies provide insights into the potential application of such compounds in developing new antimicrobial agents and antioxidants (Vinusha et al., 2015).

Anticancer Properties : Similarly structured compounds have been explored for their anticancer activities, offering a glimpse into the potential therapeutic applications of complex molecules like N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide. These studies involve the synthesis and evaluation of novel compounds for their efficacy against various cancer cell lines (Sunder & Maleraju, 2013).

Photodynamic Therapy for Cancer Treatment : The development of compounds for photodynamic therapy, a treatment method that uses light-sensitive compounds to target and destroy cancer cells, is another area of research. Similar compounds have been studied for their photophysical and photochemical properties, highlighting their potential as photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name |

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S/c1-21-15-8-7-14(19)12-16(15)22(27(21,24)25)10-9-20-18(23)11-13-5-3-4-6-17(13)26-2/h3-8,12H,9-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUONIOQADWQDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

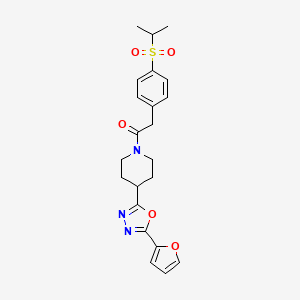

![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)

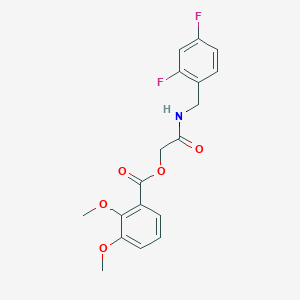

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)

![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)

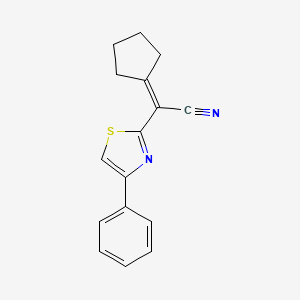

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)